molecular formula C27H25N3O5 B14127458 Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B14127458
M. Wt: 471.5 g/mol
InChI Key: UCSXPOKIBLMEST-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indoline and a pyrano[3,2-c]pyridine ring system, making it a fascinating subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves a multi-step process. One common method includes the condensation of indoline derivatives with pyrano[3,2-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts such as L-proline or Amberlite IRA-400 Cl resin to facilitate the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving solvent-free methods or the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2’-amino-7’-methyl-1-(3-methylbenzyl)-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is unique due to its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-13-16(3)29-24(31)21(20)27(22)18-10-5-6-11-19(18)30(26(27)33)14-17-9-7-8-15(2)12-17/h5-13H,4,14,28H2,1-3H3,(H,29,31)

InChI Key

UCSXPOKIBLMEST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=O)NC(=C2)C)N

Origin of Product

United States

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